molecular formula C20H24N2O4S B4436407 N-ethyl-N-(3-methylphenyl)-4-(4-morpholinylsulfonyl)benzamide

N-ethyl-N-(3-methylphenyl)-4-(4-morpholinylsulfonyl)benzamide

Cat. No. B4436407
M. Wt: 388.5 g/mol
InChI Key: OTFMUXYAKGXSDD-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

N-ethyl-N-(3-methylphenyl)-4-(4-morpholinylsulfonyl)benzamide, also known as EMD 1214063, is a chemical compound that has gained attention in the scientific community for its potential use in cancer treatment.

Mechanism of Action

N-ethyl-N-(3-methylphenyl)-4-(4-morpholinylsulfonyl)benzamide 1214063 binds to the BH3-binding groove of BCL-2, preventing it from interacting with pro-apoptotic proteins and inhibiting its anti-apoptotic activity. This leads to the activation of the intrinsic apoptotic pathway and the eventual death of cancer cells.
Biochemical and Physiological Effects:
N-ethyl-N-(3-methylphenyl)-4-(4-morpholinylsulfonyl)benzamide 1214063 has been shown to induce apoptosis in a variety of cancer cell lines, including breast, lung, and ovarian cancer cells. It has also been shown to have minimal toxicity in normal cells, suggesting that it may have a favorable therapeutic index.

Advantages and Limitations for Lab Experiments

One advantage of N-ethyl-N-(3-methylphenyl)-4-(4-morpholinylsulfonyl)benzamide 1214063 is its specificity for BCL-2, which may reduce the risk of off-target effects. However, its potency may also make it difficult to use in vivo, as high doses may be required to achieve therapeutic effects.

Future Directions

Future research on N-ethyl-N-(3-methylphenyl)-4-(4-morpholinylsulfonyl)benzamide 1214063 may focus on optimizing its potency and selectivity for BCL-2, as well as exploring its efficacy in animal models of cancer. Additionally, studies may investigate the potential for combination therapy with other anticancer agents to enhance its therapeutic effects.

Scientific Research Applications

N-ethyl-N-(3-methylphenyl)-4-(4-morpholinylsulfonyl)benzamide 1214063 has been shown to have potential as an anticancer agent through its ability to inhibit the activity of a protein called BCL-2. BCL-2 is a protein that is overexpressed in many types of cancer and plays a role in preventing cancer cells from undergoing apoptosis, or programmed cell death. By inhibiting BCL-2, N-ethyl-N-(3-methylphenyl)-4-(4-morpholinylsulfonyl)benzamide 1214063 can induce apoptosis in cancer cells, leading to their death.

properties

IUPAC Name

N-ethyl-N-(3-methylphenyl)-4-morpholin-4-ylsulfonylbenzamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H24N2O4S/c1-3-22(18-6-4-5-16(2)15-18)20(23)17-7-9-19(10-8-17)27(24,25)21-11-13-26-14-12-21/h4-10,15H,3,11-14H2,1-2H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OTFMUXYAKGXSDD-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCN(C1=CC=CC(=C1)C)C(=O)C2=CC=C(C=C2)S(=O)(=O)N3CCOCC3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H24N2O4S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

388.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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